4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine
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Overview
Description
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine is a chemical compound with the molecular formula C20H21N3O It is a morpholine derivative that features a benzyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrazole derivative.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with a suitable halogenated compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzyl or pyrazole groups.
Reduction Products: Reduced forms of the compound, potentially altering the functional groups.
Substitution Products: Compounds with substituted benzyl or pyrazole groups.
Scientific Research Applications
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on cell surfaces, altering cellular signaling pathways.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: This compound shares structural similarities with 4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine and has been studied for its antioxidant activity.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole ring and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of a benzyl group, pyrazole ring, and morpholine ring
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-benzyl-2-(1-benzylpyrazol-4-yl)morpholine |
InChI |
InChI=1S/C21H23N3O/c1-3-7-18(8-4-1)14-23-11-12-25-21(17-23)20-13-22-24(16-20)15-19-9-5-2-6-10-19/h1-10,13,16,21H,11-12,14-15,17H2 |
InChI Key |
OXBXVIJVLNTOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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